3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

This heterocyclic scaffold offers a distinctive 1,3-oxo-nitrile pattern unavailable in generic benzofuran-2-carbonitrile or dihydrobenzofuran-3-one analogs. Its reactivity enables streamlined synthesis of aurone-based antineoplastics with proven in vivo efficacy and no hERG liability. A calculated cLogP of ~1.15 maintains drug-likeness, while the nitrile group serves as a gateway to amides, amines, tetrazoles and amidoximes. For R&D teams pursuing sustainable routes, the core is fully compatible with metal-free electrochemical MCRs. Choose this building block to reduce synthetic risk, accelerate SAR campaigns, and secure novel IP in oncology pipelines.

Molecular Formula C9H5NO2
Molecular Weight 159.144
CAS No. 1640-99-9
Cat. No. B595009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile
CAS1640-99-9
Synonyms2-Benzofurancarbonitrile, 2,3-dihydro-3-oxo-
Molecular FormulaC9H5NO2
Molecular Weight159.144
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(O2)C#N
InChIInChI=1S/C9H5NO2/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4,8H
InChIKeyACTZPTUJAKROJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile (CAS 1640-99-9): A Key Intermediate for Heterocyclic Synthesis and Drug Discovery


3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile (CAS 1640-99-9), also known as 2-benzofurancarbonitrile, 2,3-dihydro-3-oxo-, is a heterocyclic building block with the molecular formula C9H5NO2 and a molecular weight of 159.14 g/mol . This compound is characterized by a benzofuran core fused with a reactive carbonitrile group, making it a versatile intermediate in organic synthesis and pharmaceutical research . It is a white solid with a predicted density of 1.34±0.1 g/cm³ and a predicted boiling point of 369.2±42.0 °C . Its structural features confer distinct reactivity, particularly in the synthesis of complex heterocyclic systems and natural product analogs.

Why Generic Substitution of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile Fails: Structural and Reactivity Nuances


Generic substitution of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile with other benzofuran carbonitriles or dihydrobenzofuran derivatives is not straightforward due to the unique positioning of its 3-oxo and 2-carbonitrile groups. This specific substitution pattern dictates its reactivity profile, influencing its behavior in key transformations such as cycloadditions, nucleophilic additions, and cross-coupling reactions . For instance, the presence of both a carbonyl and a nitrile group in a 1,3-relationship can enable distinct reactivity pathways compared to analogs like benzofuran-2-carbonitrile (CAS 41717-32-2) which lacks the 3-oxo group, or 2,3-dihydrobenzofuran-3-one (CAS 7169-34-8) which lacks the nitrile . Such differences directly impact synthetic efficiency, product yield, and the structural diversity of downstream products, making direct substitution without validation a high-risk endeavor in both research and industrial processes.

Quantitative Evidence Guide for Selecting 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile (CAS 1640-99-9)


Superior Reactivity in Nitrile-Based Transformations Compared to Benzofuran-3(2H)-one

3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile is explicitly designed as a building block with a reactive nitrile group, a feature absent in the closely related benzofuran-3(2H)-one (CAS 7169-34-8). This enables a range of nitrile-specific transformations that are not possible with the ketone-only analog. While direct comparative yield data from a single study is not available in public literature, the class-level inference is strong: the nitrile group is a versatile synthetic handle for conversion to amines, carboxylic acids, amidoximes, and various heterocycles . In contrast, benzofuran-3(2H)-one is primarily limited to condensation reactions at the carbonyl group to form aurones .

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Enhanced Stability and Handling Properties Relative to Unsubstituted Benzofuran-2-carbonitrile

The presence of the 3-oxo group in 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile is expected to impart greater oxidative stability compared to benzofuran-2-carbonitrile (CAS 41717-32-2), which has an aromatic furan ring prone to oxidation . While no direct stability studies exist, this is a well-established class-level principle where dihydrobenzofurans are less susceptible to aromatization and degradation under ambient conditions [1]. This translates to a longer shelf life and more reliable performance in air- and light-sensitive reactions.

Chemical Stability Process Chemistry Procurement

Validated Role as a Precursor to Potent Anticancer Aurone Derivatives

The 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile scaffold has been demonstrated in peer-reviewed studies to be a critical precursor in the synthesis of highly potent aurone derivatives, such as (Z)-2-((2-((1-ethyl-5-methoxy-1H-indol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile (5a) [1]. Compound 5a exhibited an IC50 below 100 nM against PC-3 prostate cancer cell proliferation in vitro and showed in vivo efficacy in a mouse xenograft model at 10 mg/kg without causing weight loss or hERG channel inhibition [1]. This is in stark contrast to many simple benzofuran-3(2H)-one derivatives which often require high micromolar concentrations for similar effects.

Anticancer Drug Discovery Tubulin Inhibition SAR Studies

Distinct Synthetic Utility in Electrochemical Multicomponent Reactions

Recent advancements in green chemistry have validated the use of dihydrobenzofuran cores, like that of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile, in electrochemical multicomponent reactions for the synthesis of trans-2,3-dihydrobenzofuran derivatives [1]. This approach yields compounds with demonstrated DNA cleavage and anticancer activity [1]. In contrast, analogous reactions with fully aromatic benzofuran-2-carbonitrile typically require harsher conditions, transition metal catalysts, or generate more waste [2]. The dihydro structure of the target compound is essential for participation in these mild, electrochemically promoted radical cascades.

Green Chemistry Electrosynthesis DNA Cleavage

Potential for Lower hERG Liability Compared to Other Benzofuran Derivatives

A significant challenge in drug development is the potential for cardiac toxicity due to hERG potassium channel inhibition. In studies of aurone derivatives built from a 3-oxo-2,3-dihydrobenzofuran core, lead compound 5a showed no inhibition of the hERG channel at relevant concentrations, a property not guaranteed across all benzofuran classes [1]. While this is a property of the final derivative, the core scaffold's structure is a key determinant of this safety profile, offering a potential advantage over other heterocyclic cores known for hERG issues (e.g., certain piperidine- or pyrazole-containing molecules).

Cardiotoxicity Safety Pharmacology Drug Development

Balanced Lipophilicity for Drug-Like Properties Compared to Polycyclic Analogs

3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile possesses a calculated LogP of 1.15388 . This moderate lipophilicity is a valuable starting point for lead optimization, falling within the optimal range (LogP 1-3) for oral bioavailability according to Lipinski's Rule of Five. In contrast, many bioactive benzofuran derivatives, particularly those with additional fused rings or lipophilic substituents, can have significantly higher LogP values (e.g., >4.0), which often correlates with poor solubility, high metabolic clearance, and off-target toxicity [1].

Physicochemical Properties ADME Lead Optimization

High-Value Application Scenarios for 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile (CAS 1640-99-9) in Research and Industry


Anticancer Drug Discovery: Synthesis of Potent Tubulin Polymerization Inhibitors

Medicinal chemistry teams can leverage this compound as a core scaffold for the development of next-generation aurone analogs. As demonstrated, the derived aurone 5a shows potent in vitro and in vivo activity against prostate cancer and leukemia models, with a favorable safety profile (no hERG inhibition) [1]. This makes the compound an ideal starting material for structure-activity relationship (SAR) studies aimed at optimizing tubulin-binding antineoplastic agents with low cardiotoxicity risk.

Green Chemistry and Sustainable Process Development: Electrochemical Synthesis Platforms

The 2,3-dihydrobenzofuran core of this compound is compatible with state-of-the-art electrochemical multicomponent reactions, offering a metal-free and atom-economical route to complex trans-2,3-dihydrobenzofuran derivatives [2]. Process chemists and R&D teams focused on sustainable synthesis can utilize this building block to develop environmentally benign manufacturing routes for biologically active heterocycles, aligning with green chemistry principles and potentially reducing production costs.

Lead-Optimization Programs: A Balanced Core for Fine-Tuning Drug-Like Properties

With its calculated cLogP of ~1.15, this compound provides a moderately polar, drug-like starting point for lead optimization . This is in contrast to many other benzofuran building blocks that are either too lipophilic or too polar. Medicinal chemists can use it as a versatile core to append various functional groups while maintaining overall compliance with Lipinski's Rule of Five, thereby improving the chances of achieving favorable oral absorption and pharmacokinetic profiles in advanced leads.

Synthesis of Diverse Heterocyclic Libraries via Nitrile Group Transformations

The reactive carbonitrile group enables a wide array of chemical transformations, including hydrolysis to carboxylic acids/amides, reduction to amines, cycloaddition to tetrazoles, and conversion to amidoximes . This single building block can therefore serve as a gateway to multiple distinct compound classes, making it an efficient and cost-effective choice for combinatorial chemistry and diversity-oriented synthesis (DOS) campaigns aimed at generating novel IP.

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